![molecular formula C20H19NO4 B7684166 (2-hydroxy-8-methylquinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate](/img/structure/B7684166.png)
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate
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Description
The compound is a hybrid of a quinoline and phenylacetate structure. Quinolines are aromatic compounds with a double-ring structure, including a benzene ring fused to a pyridine ring. Phenylacetate is a 2-carbon chain attached to a phenyl group. The presence of hydroxy (-OH), methyl (-CH3), and methoxy (-OCH3) functional groups can influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the quinoline and phenylacetate cores. Tools like NMR, HPLC, LC-MS, and UPLC could be used for structural elucidation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the hydroxy groups might make the compound a potential nucleophile or base, while the carbonyl group in the acetate could make it a potential electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, boiling point, and melting point would depend on the exact structure and the functional groups present .Mechanism of Action
Future Directions
properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-4-3-5-15-11-16(20(23)21-19(13)15)12-25-18(22)10-14-6-8-17(24-2)9-7-14/h3-9,11H,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAIKSUXIOPUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl (4-methoxyphenyl)acetate |
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